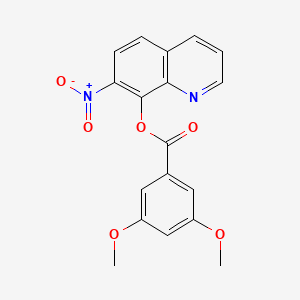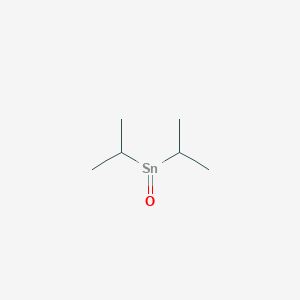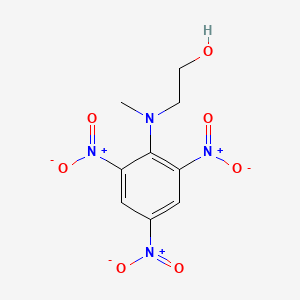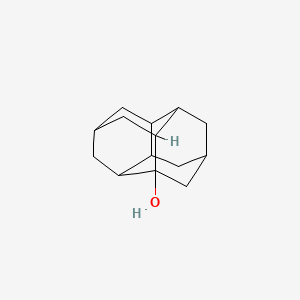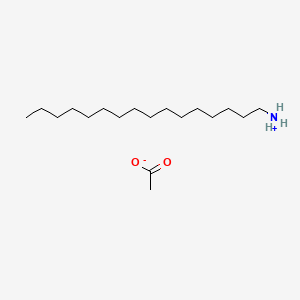![molecular formula C16H22B2F8N2 B13743744 1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] is a chemical compound with the molecular formula C16H22B2F8N2 . It is known for its unique structural properties and is used in various scientific research applications. This compound is often utilized in the field of chemistry due to its stability and reactivity under specific conditions.
Métodos De Preparación
The synthesis of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] typically involves the reaction of 4,4’-bipyridine with methylating agents in the presence of tetrafluoroboric acid . The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process.
Análisis De Reacciones Químicas
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced bipyridinium derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] involves its interaction with molecular targets through various pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in redox reactions and catalysis. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] can be compared with other similar compounds such as:
4,4’-Bipyridine: A precursor in the synthesis of the compound.
Methyl viologen: Another bipyridinium derivative with similar redox properties.
Tetrafluoroborate salts: Compounds with similar anionic components.
The uniqueness of 1,1’,2,2’,6,6’-Hexamethyl-4,4’-bipyridinium bis[tetrafluoroborate] lies in its specific methylation pattern and the presence of tetrafluoroborate anions, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C16H22B2F8N2 |
|---|---|
Peso molecular |
416.0 g/mol |
Nombre IUPAC |
1,2,6-trimethyl-4-(1,2,6-trimethylpyridin-1-ium-4-yl)pyridin-1-ium;ditetrafluoroborate |
InChI |
InChI=1S/C16H22N2.2BF4/c1-11-7-15(8-12(2)17(11)5)16-9-13(3)18(6)14(4)10-16;2*2-1(3,4)5/h7-10H,1-6H3;;/q+2;2*-1 |
Clave InChI |
XCMSZVGGMHKESS-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC1=CC(=CC(=[N+]1C)C)C2=CC(=[N+](C(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


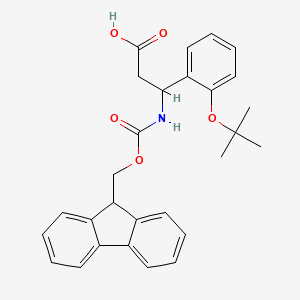
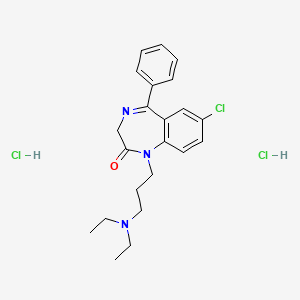
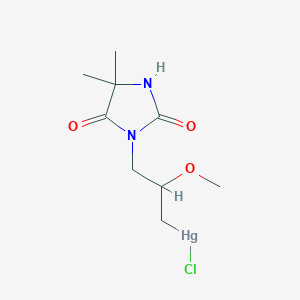


![1-O-[2-(diethylamino)ethyl] 3-O-ethyl 2-butyl-2-ethylpropanedioate](/img/structure/B13743702.png)

